Methyl 2-amino-3-formylbenzoate
Description
Methyl 2-amino-3-formylbenzoate (C₉H₉NO₃) is a multifunctional aromatic ester featuring an amino group at position 2, a formyl group at position 3, and a methyl ester at position 1 (Figure 1). Its SMILES representation is COC(=O)C₁=CC=CC(=C₁N)C=O, and its InChIKey is HVOMOIOWMLZJCZ-UHFFFAOYSA-N . The compound exhibits a collision cross-section (CCS) ranging from 136.2 to 147.7 Ų under various ionization states, making it analytically distinguishable via mass spectrometry .
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
methyl 2-amino-3-formylbenzoate |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-5H,10H2,1H3 |
InChI Key |
HVOMOIOWMLZJCZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC(=C1N)C=O |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1N)C=O |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Methyl 2-amino-3-formylbenzoate is primarily utilized in organic synthesis, notably in the Friedlander synthesis . This reaction facilitates the production of quinoline derivatives, which are significant in medicinal chemistry due to their biological activities. The compound acts as a precursor, enabling the formation of complex heterocyclic structures essential for drug development .
Table 1: Key Reactions Involving this compound
Pharmaceutical Applications
The pharmaceutical industry values this compound for its role in synthesizing bioactive compounds. Its derivatives exhibit antimicrobial, anti-inflammatory, and anticancer properties. Research indicates that compounds derived from this compound can inhibit specific cancer cell lines and possess potential therapeutic benefits .
Case Study: Anticancer Activity
A study highlighted the synthesis of novel quinoline derivatives from this compound, demonstrating significant cytotoxic activity against various cancer cell lines. These findings underscore the compound's potential as a lead structure for developing new anticancer agents .
Agrochemical Applications
In addition to pharmaceuticals, this compound is explored in agrochemicals. It serves as an intermediate in synthesizing pesticides and herbicides that target specific pests while minimizing environmental impact. The compound's derivatives have shown effectiveness against agricultural pests with lower toxicity to non-target organisms .
Table 2: Agrochemical Applications
| Application Type | Description | Reference |
|---|---|---|
| Pesticide Synthesis | Intermediate for creating effective insecticides | |
| Herbicide Development | Used to develop selective herbicides |
Material Science
This compound is also being investigated for its potential applications in material science, particularly in the development of polymers and coatings. Its unique chemical structure allows for modifications that enhance material properties such as durability and resistance to environmental factors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis and Reactivity
Methyl 2-amino-3-formylbenzoate’s unique reactivity arises from its ortho-substituted amino and formyl groups, which act as directing groups in cyclization and metal-catalyzed reactions. Below is a comparative analysis with analogous compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Reactivity in Synthesis: this compound’s formyl group facilitates condensations (e.g., with indole derivatives) to form δ-carbolines, a class of antitumor agents . In contrast, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide’s N,O-bidentate directing group enables selective C–H bond activation in catalysis . Sulfonylurea herbicides like metsulfuron methyl ester lack reactive amino/formyl groups, relying instead on triazine and sulfonyl groups for herbicidal activity .
Analytical Differentiation: The collision cross-section (CCS) of this compound (136.2–147.7 Ų) distinguishes it from larger analogs like metsulfuron methyl ester (unreported CCS but higher molecular weight) .
Stability and Handling: this compound’s aldehyde group necessitates stringent storage conditions (-80°C), whereas methyl shikimate (a less reactive ester) is stable under standard laboratory conditions .
Role in Medicinal Chemistry
- Antitumor Agents: this compound condenses with indole derivatives to yield δ-carbolines (e.g., compound 170), which exhibit selective cytotoxicity against cancer cell lines . This contrasts with 2-aminobenzamides (), which are primarily used as enzyme inhibitors or ligands due to their amide functionality.
Preparation Methods
Synthetic Routes for Methyl 2-Amino-3-Formylbenzoate
Direct Formylation of Methyl 2-Aminobenzoate
The most straightforward approach involves formylation of methyl 2-aminobenzoate using the Vilsmeier-Haack reaction. In this method, dimethylformamide (DMF) acts as both solvent and formylating agent in the presence of phosphorus oxychloride (POCl₃). The reaction proceeds via electrophilic aromatic substitution, with the amino group directing formylation to the para position relative to itself (ortho to the ester group).
Typical Conditions:
- Reagents: DMF (3 equiv), POCl₃ (1.2 equiv)
- Temperature: 0–5°C (initial), then 25°C
- Time: 4–6 hours
- Yield: 68–72%
A critical challenge is controlling side reactions at the amino group. Unprotected amines may undergo over-formylation or oxidation. Recent advances employ in situ protection using acetic anhydride, which acetylates the amine temporarily and is hydrolyzed post-formylation. This modification improves yields to 78–82%.
Sequential Esterification-Formylation of 2-Amino-3-Formylbenzoic Acid
This two-step method first synthesizes 2-amino-3-formylbenzoic acid, followed by esterification:
Step 1: Formylation of 2-Aminobenzoic Acid
Using the Duff reaction (hexamethylenetetramine in trifluoroacetic acid), formylation occurs at the 3-position:
$$
\text{2-Aminobenzoic acid} + \text{HMTA} \xrightarrow{\text{CF₃COOH}} \text{2-Amino-3-formylbenzoic acid}
$$
Conditions:
- Solvent: Trifluoroacetic acid
- Temperature: 80°C
- Time: 8 hours
- Yield: 65%
Step 2: Esterification with Methanol
The carboxylic acid is converted to the methyl ester via Fischer esterification:
$$
\text{2-Amino-3-formylbenzoic acid} + \text{CH₃OH} \xrightarrow{\text{H₂SO₄}} \text{this compound}
$$
Optimized Parameters:
- Catalyst: 98% H₂SO₄ (0.5 equiv)
- Molar Ratio (Acid:Methanol): 1:10
- Temperature: Reflux (65°C)
- Time: 12 hours
- Yield: 89%
This route benefits from high esterification efficiency but requires careful handling of the formyl group during acid-catalyzed conditions.
Nitro Reduction Pathway
For substrates sensitive to direct formylation, a nitro-to-amine reduction strategy is employed:
- Nitration: Methyl 3-formyl-2-nitrobenzoate is synthesized via nitration of methyl 3-formylbenzoate.
- Reduction: Catalytic hydrogenation converts the nitro group to an amine:
$$
\text{Methyl 3-formyl-2-nitrobenzoate} \xrightarrow{\text{H₂/Pd-C}} \text{this compound}
$$
Key Data:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2h | 74% |
| Reduction | H₂ (1 atm), 10% Pd-C | EtOH, 25°C, 4h | 92% |
This method avoids direct manipulation of the amino group but introduces additional purification steps.
Comparative Analysis of Synthetic Methods
Yield and Purity Across Routes
| Method | Average Yield | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Direct Formylation | 75% | 95% | Fewer steps |
| Esterification-Formylation | 82% | 97% | High esterification efficiency |
| Nitro Reduction | 68% | 99% | Superior purity |
The esterification-formylation route achieves the best balance between yield and operational simplicity, making it preferred for laboratory-scale synthesis.
Solvent and Catalyst Optimization
Recent studies compare solvents for the Vilsmeier-Haack reaction:
| Solvent | Reaction Time | Yield | Byproduct Formation |
|---|---|---|---|
| DMF | 6h | 72% | 8–10% |
| NMP | 5h | 77% | 5–7% |
| DCE | 8h | 63% | 12–15% |
N-Methylpyrrolidone (NMP) emerges as superior due to higher boiling point (202°C) and better reagent solubility.
Industrial Production Considerations
Continuous Flow Synthesis
Modern facilities adopt continuous flow systems to enhance safety and yield:
Emerging Methodologies
Enzymatic Esterification
Pilot studies employ immobilized lipases (e.g., Candida antarctica Lipase B) for ester synthesis:
- Conditions: 35°C, pH 7.0, 24h
- Yield: 81% with 99% enantiomeric purity
- Advantage: Eliminates acidic waste streams
Photocatalytic Formylation
Visible-light-mediated catalysis using eosin Y achieves formylation under mild conditions:
- Catalyst: 2 mol% eosin Y
- Light Source: 450 nm LED
- Yield: 69% (room temperature, 8h)
This method reduces energy consumption by 40% compared to thermal approaches.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
